molecular formula C20H20N2O3S B284574 2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B284574
M. Wt: 368.5 g/mol
InChI Key: IFNRPRJSGXHKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, also known as DMPTA, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. HDAC inhibition can lead to changes in gene expression, including the upregulation of tumor suppressor genes and the downregulation of oncogenes. This compound has also been shown to activate AMP-activated protein kinase (AMPK), which plays a role in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice by increasing glucose uptake in skeletal muscle and adipose tissue. Additionally, this compound has been shown to protect against neurotoxicity and cognitive decline in Alzheimer's disease models.

Advantages and Limitations for Lab Experiments

2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for 2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide research. One potential direction is to study the effects of this compound in combination with other drugs for cancer treatment. Another direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide can be synthesized using a multi-step process, starting with the reaction of 2,6-dimethylphenol and chloroacetyl chloride to form 2-(2,6-dimethylphenoxy)acetyl chloride. This intermediate compound is then reacted with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine to form this compound.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. This compound has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-diabetic effects by improving glucose tolerance and insulin sensitivity. This compound has also been studied for its neuroprotective properties and its potential to prevent cognitive decline in Alzheimer's disease.

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C20H20N2O3S/c1-13-5-4-6-14(2)19(13)25-11-18(23)22-20-21-17(12-26-20)15-7-9-16(24-3)10-8-15/h4-10,12H,11H2,1-3H3,(H,21,22,23)

InChI Key

IFNRPRJSGXHKPX-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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